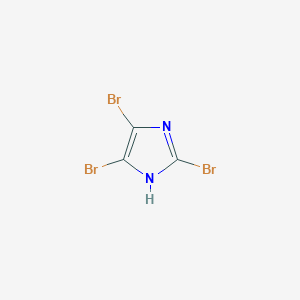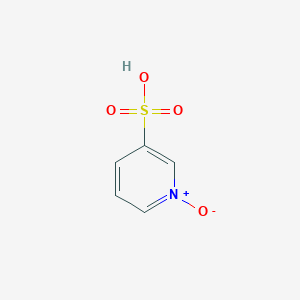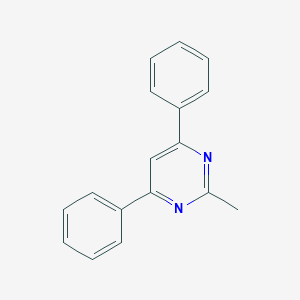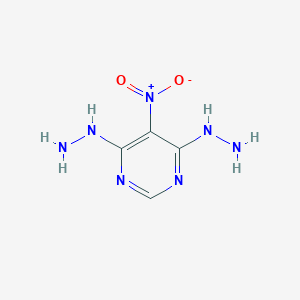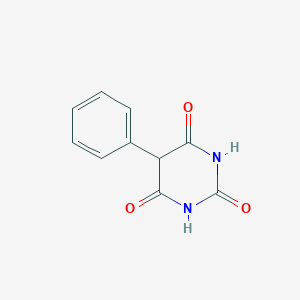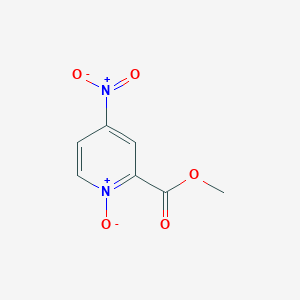
ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate is a heterocyclic organic compound with the molecular formula C10H13NO3. This compound is characterized by a pyrrole ring substituted with formyl, ethyl ester, and methyl groups. It is used as an intermediate in the synthesis of various biologically active molecules, including receptor tyrosine kinase inhibitors .
準備方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate involves the reaction of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester with phosphorus oxychloride in the presence of dimethylformamide and dichloromethane. The reaction is carried out at low temperatures (4°C to 18°C) to ensure the stability of the intermediate compounds .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of temperature and reagent addition to prevent side reactions and degradation of the product .
化学反応の分析
Types of Reactions: Ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid, and the methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Acidic or basic hydrolysis conditions are employed for ester hydrolysis, while electrophilic reagents like halogens can be used for substitution reactions.
Major Products Formed:
Oxidation: 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylic acid.
Reduction: 2-hydroxymethyl-4,5-dimethyl-1H-pyrrole-3-carboxylate.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
科学的研究の応用
Ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate is used in scientific research for its role as an intermediate in the synthesis of receptor tyrosine kinase inhibitors, which are important in cancer research and treatment . Additionally, it is used in the synthesis of other biologically active compounds, including antibiotics, anti-inflammatory agents, and antitumor drugs .
作用機序
The mechanism of action of ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate is primarily related to its role as an intermediate in the synthesis of receptor tyrosine kinase inhibitors. These inhibitors work by blocking the activity of receptor tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell growth and division. By inhibiting these enzymes, the compounds synthesized from this compound can help to prevent the proliferation of cancer cells .
類似化合物との比較
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate: Similar structure but with different substitution patterns.
Pyrrolopyrazine derivatives: Contain a pyrrole ring and exhibit various biological activities, including antimicrobial and antitumor properties.
Uniqueness: Ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern, which makes it a valuable intermediate in the synthesis of receptor tyrosine kinase inhibitors. Its ability to undergo various chemical reactions also makes it versatile for the synthesis of a wide range of biologically active compounds .
特性
IUPAC Name |
ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-4-14-10(13)9-6(2)7(3)11-8(9)5-12/h5,11H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXBDAUTFPZBAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
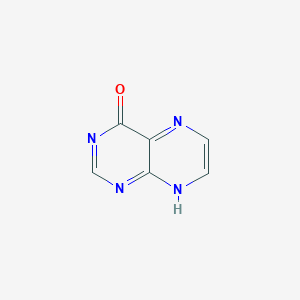

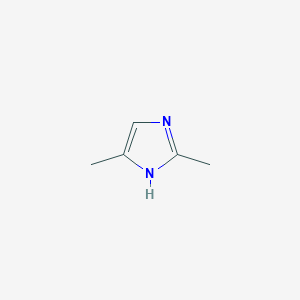
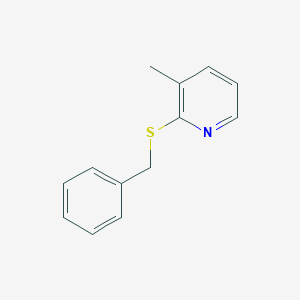
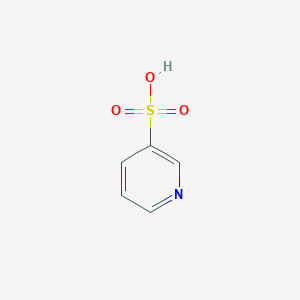
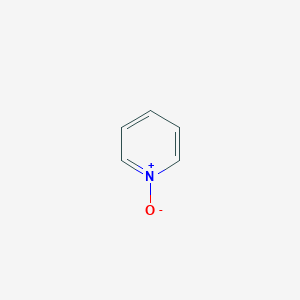
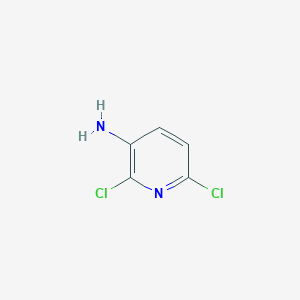
![6-Nitro-benzo[b]thiophene](/img/structure/B189477.png)
